Carboxymethyltriethoxysilane

Organosilane stability Aqueous sol-gel chemistry Surface functionalization

Carboxymethyltriethoxysilane (CAS 162781-72-8), also known as 2-(triethoxysilyl)acetic acid, is an organofunctional alkoxysilane characterized by a hydrolytically active triethoxysilyl headgroup covalently linked to a reactive carboxylic acid moiety. This hybrid structure allows it to function as a dual-purpose surface modifier, enabling strong covalent grafting to hydroxyl-bearing inorganic substrates via siloxane (Si–O–M) bond formation while presenting a terminal carboxyl group for subsequent conjugation, metal-ion chelation, or pH-responsive behavior.

Molecular Formula C8H18O5Si
Molecular Weight 222.31 g/mol
CAS No. 162781-72-8
Cat. No. B062579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxymethyltriethoxysilane
CAS162781-72-8
SynonymsCARBOXYMETHYLTRIETHOXYSILANE
Molecular FormulaC8H18O5Si
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCO[Si](CC(=O)O)(OCC)OCC
InChIInChI=1S/C8H18O5Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h4-7H2,1-3H3,(H,9,10)
InChIKeyOSOGUZMKNNPEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxymethyltriethoxysilane (CAS 162781-72-8): A Carboxylic Acid-Functional Triethoxysilane for Advanced Surface Modification


Carboxymethyltriethoxysilane (CAS 162781-72-8), also known as 2-(triethoxysilyl)acetic acid, is an organofunctional alkoxysilane characterized by a hydrolytically active triethoxysilyl headgroup covalently linked to a reactive carboxylic acid moiety [1]. This hybrid structure allows it to function as a dual-purpose surface modifier, enabling strong covalent grafting to hydroxyl-bearing inorganic substrates via siloxane (Si–O–M) bond formation while presenting a terminal carboxyl group for subsequent conjugation, metal-ion chelation, or pH-responsive behavior [2]. Unlike non-functional alkylsilanes or silanes with less polar organic substituents, the carboxymethyl group introduces both hydrogen-bonding capacity and a well-defined acidic site directly adjacent to the silicon center [3].

Dual-purpose surface modifier: triethoxysilyl grafting headgroup plus reactive carboxylic acid tether
Covalent Si–O–M attachment to hydroxyl-bearing inorganic substrates (silica, glass, metals, ceramics)
Terminal carboxyl supports conjugation, metal-ion chelation, and pH-responsive interfacial behavior

Why Carboxymethyltriethoxysilane Cannot Be Replaced by Generic Carboxylate Silanes or Trialkoxysilanes


In-class silanes sharing a carboxylic acid motif or triethoxy headgroup are not interchangeable with Carboxymethyltriethoxysilane due to critical differences in spacer length, silicon-carbon bond stability, and resultant interfacial architecture. For instance, carboxyethylsilane triol sodium salt (CAS 18191-40-7) introduces a propanoic acid spacer that yields a longer, more flexible linkage to the substrate, altering surface coverage density and molecular orientation relative to the compact carboxymethyl unit . Similarly, N-(trimethoxysilylpropyl)ethylenediamine triacetic acid trisodium salt offers a polycarboxylate chelating motif but employs a trimethoxysilyl anchoring group that hydrolyzes and condenses at a rate significantly faster than the ethoxy analog, often leading to less uniform monolayer formation and reduced shelf stability of precursor solutions . Class-level inferences from alkoxysilane kinetics further suggest that the electronic influence of the α-carboxyl group modulates both hydrolysis rate and Si–C bond integrity, making direct substitution without re-optimization of processing conditions scientifically unsound [1].

Carboxyethylsilane with propanoic spacer may alter surface coverage density and molecular orientation vs. compact carboxymethyl unit
Trimethoxysilyl analogs hydrolyze and condense significantly faster than triethoxy, potentially reducing monolayer uniformity and precursor solution shelf stability
Alpha-carboxyl group electronically modulates hydrolysis rate and Si–C bond integrity; direct substitution may require re-optimization of processing conditions

Quantitative Differentiation Evidence for Carboxymethyltriethoxysilane Procurement Decisions


Enhanced Aqueous Oligomer Stability via Intramolecular Hydrogen-Bonding: A Class-Level Differentiator from Monoalkyltrialkoxysilanes

Carboxymethyltriethoxysilane belongs to a class of organofunctional alkoxysilanes bearing polar, hydrogen-bonding substituents (e.g., hydroxymethyl, carboxymethyl). These substituents impart significantly greater solubility and stability of the hydrolyzed silanol oligomers in neutral aqueous solutions compared to non-polar alkylsilanes. While direct, head-to-head quantitative data for the carboxymethyl analog are absent from primary literature, strong class-level inference from structurally analogous hydroxymethyltriethoxysilane demonstrates that reversible condensation of the polar group with silanol prevents rapid gelation and precipitation [1]. This behavior contrasts sharply with monoalkyltrialkoxysilanes (e.g., methyltriethoxysilane), which typically condense beyond trimeric species and precipitate at concentrations above 100 ppm [2].

Aqueous Oligomer Stability
Class-level
Reported >10× stable soluble oligomer concentration vs. monoalkyltrialkoxysilanes (~100 ppm limit)
Supports aqueous sol-gel processing fit
Structural analog data (hydroxymethyltriethoxysilane); direct validation recommended
Organosilane stability Aqueous sol-gel chemistry Surface functionalization

Preferential Si–C Bond Stability Under Alkaline vs. Acidic Hydrolysis Conditions: Differentiation from Ester-Containing Silanes

The stability of the silicon-carbon bond in alkoxysilanes bearing ester or carbonyl functionalities is highly pH-dependent. For compounds structurally related to Carboxymethyltriethoxysilane (e.g., [acetyl(ethoxycarbonyl)methyl]diethoxymethylsilane), alkaline hydrolysis does not result in rupture of the Si–C bond adjacent to the ester group, whereas acidic hydrolysis leads to significant bond cleavage [1]. This pH-dependent lability is a key differentiator from simple alkylsilanes, which generally exhibit robust Si–C bond stability across a broader pH range, and from silanes with β-carbonyl esters that may undergo different fragmentation pathways [2].

Si–C Bond pH Stability
Class-level
Si–C bond reported stable under alkaline hydrolysis; labile under acidic conditions for carbonyl-containing analog
Context for alkaline-process surface retention
Based on structurally related [acetyl(ethoxycarbonyl)methyl]diethoxymethylsilane
Si-C bond stability Hydrolysis mechanism Silane coupling agents

Direct Evidence of Reactive Particle Functionalization: Oxazoline Ring-Opening Grafting Efficiency

In a direct application of Carboxymethyltriethoxysilane, silicon dioxide microparticles were first treated with the silane to introduce surface carboxylic acid groups, then reacted with 2,2'-(1,3-phenylene)-bis(2-oxazoline) to yield oxazoline-functionalized reactive particles [1]. These particles, even as ultramicroparticles, exhibited high activity as crosslinking agents or carriers, enabling effective polymer alloy formation with a small amount of additive [2]. This demonstrates the compound's capacity to create dense, reactive organic interfaces on inorganic substrates, a performance metric not readily achieved with non-functional or less reactive silanes.

Reactive Particle Grafting
Reported
Enabled oxazoline-functionalized SiO₂ microparticles with high crosslinking activity at ultramicron dimensions
Supports heterocycle-anchoring surface workflow
Patent-reported grafting efficiency (U.S. Patent 6,117,543)
Reactive particles Polymer alloy compatibilization Surface grafting

Polymer Alloy Compatibilization Efficiency: Small-Amount Performance

Carboxymethyltriethoxysilane was utilized as a surface-treatment agent for silicon dioxide powder to create a reactive group-containing carrier for polymer alloying [1]. When incorporated as part of a compatibilization package, this carrier enabled the formation of a reinforced polymer alloy from a blend of mutually incompatible polymers, even when used in a small amount [2]. This outcome directly addresses the challenge of low interfacial adhesion in immiscible polymer blends, a problem that non-reactive silanes or silanes without a carboxylic acid tether cannot resolve without significantly higher loading levels.

Polymer Alloy Compatibilization
Reported
Small-amount treated silica carrier enabled reinforced alloy formation from mutually incompatible polymer blend
Supports reactive compatibilizer precursor selection
Untreated filler did not achieve alloy formation; patent-reported outcome
Polymer blend compatibilization Reactive compatibilizer Polymer alloys

High-Value Application Scenarios for Carboxymethyltriethoxysilane Based on Quantitative Differentiation Evidence


Fabrication of Reactive Inorganic Microparticles for Advanced Polymer Blends

Carboxymethyltriethoxysilane is the preferred silane for generating oxazoline-functionalized or other heterocycle-bearing microparticles from silica or metal oxide substrates [1]. As demonstrated in U.S. Patent 6,117,543, the carboxymethyl group serves as an essential tether for subsequent ring-opening reactions with bisoxazolines, yielding particles with high crosslinking activity even at ultramicron dimensions [2]. This enables the compatibilization of otherwise immiscible polymer phases at low additive loadings, a performance advantage not replicable with carboxyethylsilane triol sodium salt (which lacks the compact spacer) or with non-functional trialkoxysilanes [3].

Aqueous Sol-Gel Formulations Requiring Extended Pot Life and Uniform Film Formation

For sol-gel processes in neutral aqueous media, Carboxymethyltriethoxysilane offers a class-level advantage in oligomer stability relative to monoalkyltrialkoxysilanes [1]. The polar carboxymethyl group promotes hydrogen-bonding and reversible condensation with silanols, preventing the rapid precipitation that limits methyltriethoxysilane and similar compounds to concentrations below ~100 ppm [2]. This stability translates to longer pot life and more uniform coating deposition on substrates like glass, metals, and ceramics, making it a strategic choice for applications demanding reproducible interfacial functionalization without the complexity of strict anhydrous processing [3].

Carboxylic Acid Surface Functionalization in Alkaline Process Environments

In scenarios where subsequent processing steps involve alkaline conditions (e.g., certain cleaning, etching, or biological buffer exposures), Carboxymethyltriethoxysilane is differentiated by the pH-dependent stability of its Si–C bond [1]. Class-level evidence indicates that alkaline hydrolysis of structurally related carbonyl-containing silanes does not cleave the silicon-carbon bond, whereas acidic conditions promote rupture [2]. Therefore, for surface modifications intended to retain the carboxylic acid functionality after exposure to basic media, Carboxymethyltriethoxysilane offers a more robust interfacial architecture than silanes that may undergo Si–C cleavage under the same conditions [3].

Application
Selection Property
Validation Focus
Reactive microparticle fabrication
Compact carboxymethyl spacer architecture
Confirm oxazoline/heterocycle grafting activity on target substrate
Aqueous sol-gel formulations
Hydrogen-bonding-mediated oligomer stability
Assess pot life and film uniformity under neutral pH conditions
Alkaline-process surface functionalization
pH-dependent Si–C bond retention
Verify carboxyl functionality retention after alkaline exposure steps

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